
HTH-01-015
Vue d'ensemble
Description
HTH-01-015 est un inhibiteur sélectif de l'enzyme NUAK1 (NUAK family SNF1-like kinase 1). Sa formule moléculaire est C26H28N8O et sa masse molaire est de 468,55 g/mol . Ce composé est principalement utilisé en recherche scientifique pour étudier le rôle de NUAK1 dans divers processus cellulaires.
Applications De Recherche Scientifique
HTH-01-015 a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé pour étudier l'inhibition de NUAK1 et ses effets sur diverses voies biochimiques.
Biologie : Il est utilisé pour étudier le rôle de NUAK1 dans la migration, l'invasion et la prolifération cellulaires.
Médecine : Il est utilisé dans des études précliniques pour explorer des applications thérapeutiques potentielles, telles que le ciblage de NUAK1 dans le traitement du cancer.
Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant NUAK1.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement NUAK1. NUAK1 est un membre de la famille des protéines kinases activées par l'AMP (AMPK) et est impliqué dans divers processus cellulaires, notamment la migration, l'invasion et la prolifération cellulaires. This compound inhibe la phosphorylation de la sous-unité 1 cible de la phosphatase de la myosine (MYPT1) en sérine 445, qui est médiée par NUAK1. Cette inhibition conduit à la suppression de la migration et de l'invasion cellulaires, ainsi qu'à l'inhibition de la prolifération cellulaire .
Mécanisme D'action
Target of Action
HTH-01-015 is a highly specific and selective inhibitor of NUAK1 (NUAK family SNF1-like kinase-1) . NUAK1 is a member of the AMPK (AMP-activated protein kinase) family of protein kinases, which are activated by the LKB1 (liver kinase B1) tumor suppressor kinase .
Mode of Action
This compound inhibits NUAK1 with an IC50 of 100 nM . It suppresses NUAK1-mediated phosphorylation of the substrate MYPT1 (myosin phosphate-targeting subunit 1) at Ser 445 . This inhibition is more than 100-fold higher in potency than its inhibition of NUAK2 .
Biochemical Pathways
The inhibition of NUAK1 by this compound affects the phosphorylation of MYPT1, a well-characterized substrate of NUAK1 . This process is crucial in various cellular signaling processes, including neurite formation, a foundational step in neurodevelopment .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which is commonly used as a solvent in drug delivery.
Result of Action
This compound has been shown to suppress cell migration in NUAK1+/+ MEFs and inhibit U2OS cell invasion . Moreover, it inhibits cell proliferation in both cell lines . This compound inhibitors markedly restrict cells from entering into mitosis in U2OS cells .
Action Environment
It’s worth noting that the effects of this compound have been observed in in vitro studies, suggesting that the compound’s action may be influenced by the specific conditions of the cellular environment .
Analyse Biochimique
Biochemical Properties
HTH-01-015 has been identified as a selective NUAK1 inhibitor with an IC50 value of 100 nM . It inhibits NUAK1-mediated MYPT1 phosphorylation . The compound shows extreme selectivity, having no significant inhibition of 139 other tested kinases .
Cellular Effects
This compound has been shown to suppress cell migration in NUAK1+/+ MEFs and inhibit U2OS cell invasion . Moreover, it inhibits cell proliferation in both cell lines . This compound inhibitors markedly restricted cells from entering into mitosis in U2OS cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of NUAK1-mediated MYPT1 phosphorylation . This action is highly selective, affecting only the NUAK1 isoform of NUAK kinases .
Temporal Effects in Laboratory Settings
It has been shown to inhibit cell proliferation in both U2OS cells and MEFs .
Dosage Effects in Animal Models
In a mouse model, targeting ARK5 with the selective inhibitor this compound has been shown to attenuate CCl4-induced liver fibrosis .
Metabolic Pathways
This compound is involved in the AMPK pathway . It inhibits NUAK1, a member of the AMPK-related family of protein kinases .
Subcellular Localization
It has been shown to inhibit NUAK1, which is known to localize in the cytosolic and nuclear subcellular compartments .
Méthodes De Préparation
La synthèse de HTH-01-015 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques. La voie synthétique exacte et les conditions de réaction sont propriétaires et non divulguées publiquement. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
HTH-01-015 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent des halogènes ou des nucléophiles comme l'hydroxyde de sodium ou le cyanure de potassium.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Comparaison Avec Des Composés Similaires
HTH-01-015 est unique par sa grande sélectivité pour NUAK1. Des composés similaires comprennent :
Autres inhibiteurs de NUAK : Ces composés peuvent inhiber NUAK1 et NUAK2 avec des degrés de sélectivité et de puissance variables.
This compound se distingue par sa grande sélectivité pour NUAK1, ce qui en fait un outil précieux pour étudier le rôle spécifique de NUAK1 dans divers processus cellulaires.
Propriétés
IUPAC Name |
2,7,9-trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O/c1-16-23-24(31-26(29-16)30-19-14-28-34(15-19)20-8-10-27-11-9-20)32(2)22-13-18-7-5-4-6-17(18)12-21(22)25(35)33(23)3/h4-7,12-15,20,27H,8-11H2,1-3H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDJDLAKKAWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CN(N=C3)C4CCNCC4)N(C5=CC6=CC=CC=C6C=C5C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NUAK1 and NUAK2 (NUAK family SnF1-like kinase-1 and -2) are enzymes belonging to the AMPK (AMP-activated protein kinase) family. They are activated by the LKB1 tumor suppressor kinase, a protein often mutated in various cancers. [, ] Research suggests that NUAK kinases are involved in regulating crucial cellular processes like cell survival, senescence, adhesion, and polarity, all of which are dysregulated in cancer. [, ] Therefore, inhibiting NUAK kinases is a potential therapeutic strategy for cancer treatment.
A: While the precise binding mechanism of HTH-01-015 to NUAK1 hasn't been fully elucidated in these papers, it's known to be a highly selective inhibitor of this kinase. [] this compound effectively blocks the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at Ser445, a known substrate of NUAK1. [] This inhibition of MYPT1 phosphorylation is a key downstream effect, as it impacts cell migration and potentially other cellular functions regulated by the NUAK1-MYPT1 axis. []
A: this compound demonstrates high selectivity for NUAK1 and does not significantly inhibit NUAK2. [] In contrast, another compound, WZ4003, inhibits both NUAK isoforms. [] This selectivity profile makes this compound a valuable tool to specifically study the individual roles of NUAK1 in cellular processes.
A: Studies using this compound show that its effects often mirror those observed in cells with genetically reduced NUAK1 levels. For instance, both this compound treatment and NUAK1 knockout in mouse embryonic fibroblasts (MEFs) significantly impair cell migration in wound-healing assays. [] Similarly, both interventions inhibit MEF proliferation. [] This similarity in cellular responses suggests that this compound is specifically targeting NUAK1 activity in these contexts.
A: Researchers identified a specific mutation in NUAK1, A195T, that confers resistance to both this compound and WZ4003 without affecting the basal activity of the enzyme. [] This mutation does not alter the basal activity of NUAK1 but significantly reduces its sensitivity to both inhibitors. In cells expressing the drug-resistant NUAK1[A195T], phosphorylation of MYPT1 at Ser445 is no longer suppressed by this compound or WZ4003, unlike cells with wild-type NUAK1. [] This finding suggests that the A195T mutation likely alters the drug-binding site on NUAK1, offering valuable insight for designing future NUAK1 inhibitors.
A: Yes, studies using liver and breast cancer cell lines have demonstrated the impact of this compound. In liver cancer cells, this compound was found to suppress migration, invasion, and metastasis, as well as reverse the epithelial-to-mesenchymal transition (EMT), a process associated with cancer progression. [] In breast cancer cells, this compound treatment decreased ATP levels and altered mitochondrial morphology, suggesting a role of NUAK1 in cancer cell bioenergetics. [] These findings further support the potential of NUAK1 inhibition as a therapeutic strategy for cancer treatment.
ANone: While this compound is a valuable research tool, it is crucial to acknowledge its limitations. The research primarily focuses on its in vitro activity, and further investigation is needed to understand its efficacy and safety profile in vivo. Additionally, the long-term effects of this compound and the potential for acquired resistance, as indicated by the A195T mutation, require further exploration. Addressing these challenges will be vital for translating NUAK1 inhibition into a viable therapeutic option.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



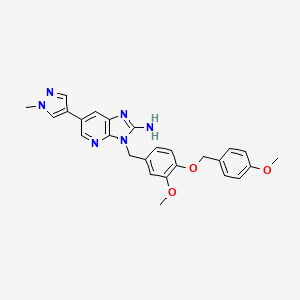
![(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)
![4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B607906.png)
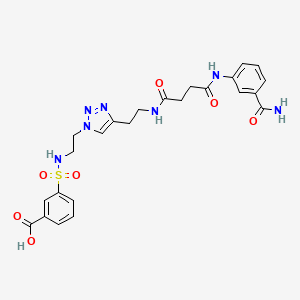
![(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B607910.png)
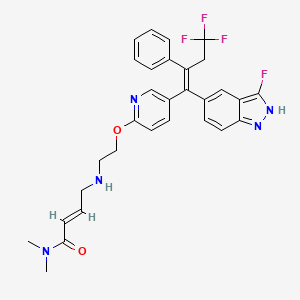
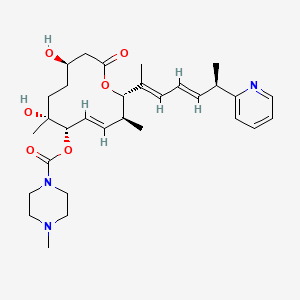
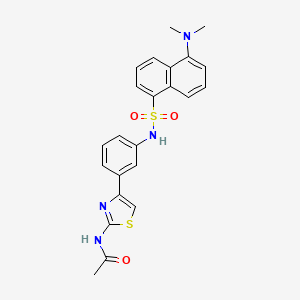

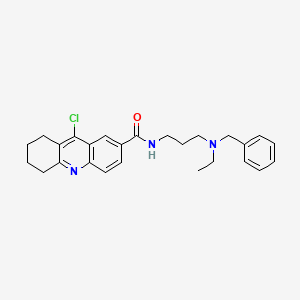
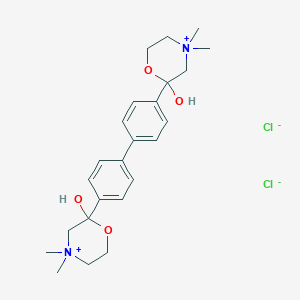

![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)
